molecular formula C16H14N2O3S2 B2737171 (3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone CAS No. 1421462-47-6

(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2737171
CAS No.: 1421462-47-6
M. Wt: 346.42
InChI Key: XDVASKFDMOQLHN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it is reacted. Detailed information about specific reactions involving this compound is not available .

Scientific Research Applications

Glutathione S-transferase–Catalyzed Formation

A study investigated the metabolism of strained rings in compounds similar to the one of interest, focusing on the glutathione S-transferase–catalyzed formation without prior bioactivation. This research highlights an unusual azetidinyl ring-opening reaction involving a nucleophilic attack by glutathione, which does not involve prior cytochrome P450–catalyzed bioactivation of the substrate and is catalyzed by glutathione transferases. This mechanism could be relevant for understanding the metabolic pathways of similarly structured compounds (Li et al., 2019).

Antitumor Activity

Research on the synthesis and antitumor activity of related heterocyclic methanone compounds revealed their inhibitory effects on the growth of various cancer cell lines, such as leukemia, non-small lung cancer, and renal cancer. This demonstrates the potential of compounds with similar structures in anticancer drug development (Bhole & Bhusari, 2011).

Necroptosis and Apoptosis Induction

A novel naphthyridine derivative study found that it induces necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This suggests that compounds with similar structural features might be explored for their ability to modulate cell death pathways in cancer treatment (Kong et al., 2018).

Antibacterial Screening

The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, including compounds with structures akin to the compound of interest, showed promising antibacterial activities. This underscores the potential use of such compounds in developing new antibacterial agents (Landage, Thube, & Karale, 2019).

Catalytic Oxidation

A study on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated its efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This highlights the potential of structurally similar compounds in catalysis and industrial applications (Ghorbanloo & Maleki Alamooti, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, particularly if it’s used in biological or medicinal applications. Unfortunately, specific information about the mechanism of action of this compound is not available .

Future Directions

The future directions for research on this compound could include further exploration of its potential applications in areas such as drug discovery or material synthesis. More research is also needed to fully understand its physical and chemical properties, safety profile, and potential mechanisms of action .

Properties

IUPAC Name

[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-20-11-2-3-13-14(6-11)23-16(17-13)21-12-7-18(8-12)15(19)10-4-5-22-9-10/h2-6,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVASKFDMOQLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CN(C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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